molecular formula C10H9ClN4O B1501288 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine CAS No. 1146080-25-2

4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine

Cat. No.: B1501288
CAS No.: 1146080-25-2
M. Wt: 236.66 g/mol
InChI Key: BISVYYGPNPYRDN-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine is a halogenated pyrimidine derivative featuring a pyrazine-containing ethoxy substituent. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antiviral agents, and intermediates in drug synthesis. The chloro group at position 4 enhances reactivity for nucleophilic substitution, while the ethoxy group at position 6 introduces steric and electronic effects that modulate biological activity .

Properties

IUPAC Name

4-chloro-6-(1-pyrazin-2-ylethoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-7(8-5-12-2-3-13-8)16-10-4-9(11)14-6-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISVYYGPNPYRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)OC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671853
Record name 4-Chloro-6-[1-(pyrazin-2-yl)ethoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-25-2
Record name Pyrimidine, 4-chloro-6-[1-(2-pyrazinyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-[1-(pyrazin-2-yl)ethoxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chloro group at the 4-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

Key Reaction Pathways:

  • Amination: Reaction with primary or secondary amines under acidic or basic conditions replaces the chloro group with amine functionalities. For example, HCl-catalyzed reactions with aniline derivatives yield 4-amino-substituted pyrimidines (Table 1) .

  • Alkoxylation/Thiolation: Substitution with alkoxides or thiols generates ether or thioether derivatives, respectively.

Table 1: Amination Reactions with Aniline Derivatives

EntryAniline DerivativepKaReaction Time (h)Conversion (%)Yield (%)
14-Fluoroaniline4.6567792
23-Chloroaniline3.3468081
34-Nitroaniline1.0261588

Conditions: 0.1 equiv HCl, ethanol, room temperature .

Cyclization and Ring Formation

The ethoxy-pyrazine side chain enables participation in cyclization reactions. For instance:

  • Intramolecular Cyclization: Under thermal or catalytic conditions, the side chain reacts with the pyrimidine ring to form fused heterocyclic systems.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 6, enabling access to π-extended systems .

Example Cyclization Pathway:

  • Tosylation of the hydroxyl group in the ethoxy side chain.

  • Suzuki coupling with aryl boronates to form 4-arylpyrimidines .

Solvent and Catalytic Effects

Reaction efficiency depends critically on solvent and catalyst selection:

Table 2: Solvent Effects on Amination

SolventConversion (%)Product (%)Side-Product (%)
Water8498<1
Ethanol6898<1
DMF59955

Conditions: 0.1 equiv HCl, 6 h reaction time .

Water emerges as an effective solvent, minimizing side reactions (e.g., solvolysis) compared to polar aprotic solvents like DMF.

Mechanistic Insights

Acid-Catalyzed Amination Mechanism:

  • Protonation: The pyrimidine ring is transiently protonated, increasing electrophilicity at C4.

  • Nucleophilic Attack: Aniline attacks the electrophilic carbon, displacing chloride.

  • Deprotonation: The product is stabilized by deprotonation, forming the 4-aminopyrimidine derivative .

Key Factors Influencing Reactivity:

  • Electronic Effects: Electron-withdrawing groups on the aniline (e.g., -NO₂) reduce nucleophilicity and slow reaction rates.

  • Steric Hindrance: Bulky substituents (e.g., 2,6-di-i-Pr) prevent effective nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in comparison to standard antibiotics . The structural composition of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine allows it to interact with biological targets, potentially inhibiting essential enzymes involved in microbial growth.

Anticancer Potential
Research indicates that this compound may act as an anticancer agent by targeting specific molecular pathways involved in cell proliferation and apoptosis. The chloro group enhances its reactivity, making it a valuable intermediate for synthesizing more complex anticancer drugs . For instance, derivatives have been synthesized that exhibit selective inhibition of checkpoint kinases (CHK1), which are crucial in cancer cell cycle regulation.

Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some derivatives of pyrimidine compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The structure-activity relationship (SAR) studies reveal that modifications can enhance these effects, making them viable candidates for anti-inflammatory therapies .

Agrochemical Applications

Development of Pesticides and Herbicides
this compound is also utilized in the agrochemical sector as a precursor for synthesizing herbicides and pesticides. Its ability to interfere with biological pathways in pests makes it a valuable agent for crop protection. The compound's effectiveness stems from its ability to disrupt metabolic processes within target organisms, leading to their elimination .

Materials Science

Synthesis of Advanced Materials
The unique properties of this compound extend into materials science, where it is used to develop materials with specific electronic and optical characteristics. The incorporation of this compound into polymer matrices can enhance the performance of electronic devices, sensors, and other advanced materials.

Case Studies

Study Focus Findings Implications
Antimicrobial ActivityDerivatives exhibited significant inhibition against E. coli and S. aureusPotential development of new antibiotics
CHK1 InhibitionSpecific modifications improved selectivity with IC50 values in the nanomolar rangeTargeted cancer therapies
COX InhibitionCertain derivatives showed potent anti-inflammatory activityDevelopment of new anti-inflammatory drugs

Mechanism of Action

The mechanism by which 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Bioactivity

The table below compares key structural and functional attributes of 4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine with analogous compounds:

Compound Name Substituents (Positions 4 and 6) Molecular Weight Key Applications/Synthesis Biological Activity/Notes Reference ID
This compound Cl (4), 1-(pyrazin-2-yl)ethoxy (6) ~265.7 (calc.) Intermediate for kinase inhibitors Potential EGFR inhibition (inferred)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), Cl-CH2 (6), pyrazole fused core 246.69 Precursor for antitumor/antibacterial agents Active against leukemia cell lines (IC50 < 10 µM)
4-Chloro-6-{2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]ethoxy}pyrimidine Cl (4), THP-protected glycol ether (6) 329.8 EGFR inhibitor intermediate Used in covalent-reversible kinase inhibitors
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine Cl (4), fluorophenyl-piperazine (6) 292.74 CNS-targeting building block Enhanced blood-brain barrier permeability
4-Chloro-6-isopropoxypyrimidine Cl (4), isopropoxy (6) 188.6 (calc.) Intermediate for nucleophilic substitutions Lower steric hindrance vs. pyrazine ethoxy

Key Observations:

  • Pyrazine vs. Pyrazole Substituents : The pyrazine ethoxy group in the target compound may improve metabolic stability compared to pyrazole-fused derivatives (e.g., ) due to pyrazine's aromatic nitrogen atoms, which resist oxidative degradation .
  • Ether vs. Alkyl Substituents : Glycol ether substituents () enhance solubility but require protection/deprotection steps, whereas chloromethyl groups () increase electrophilicity, favoring nucleophilic attacks .
  • Piperazine Derivatives : Fluorophenyl-piperazine substituents () improve CNS penetration, a trait absent in the target compound but relevant for neuroactive drugs .

Pharmacological Potential

  • EGFR Inhibition : The target compound’s pyrazine ethoxy group mimics ATP-binding motifs in kinase inhibitors, as seen in ’s derivatives .
  • Antitumor Activity : Chloromethyl derivatives () exhibit antiproliferative effects, suggesting that the target compound’s substituents could be optimized for similar activity .
  • Biodistribution : Piperazine-containing analogs () demonstrate tailored tissue distribution, a design consideration absent in the target compound .

Biological Activity

4-Chloro-6-(1-(pyrazin-2-yl)ethoxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SARs).

Pharmacological Effects

  • Anticancer Activity :
    • The compound has been identified as a potential anticancer agent. It interacts with molecular targets involved in DNA synthesis and repair, which is crucial for cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and liver cancer cells .
    • A notable study reported that derivatives of pyrimidine compounds, including those similar to this compound, exhibited significant cytotoxicity against cancer cells, with IC50 values in the nanomolar range .
  • Anti-inflammatory Activity :
    • Research indicates that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation. The compound's structural analogs have shown promising anti-inflammatory effects in preclinical models .
  • Antimicrobial Properties :
    • The compound and its derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide synthesis and repair pathways, which are critical for both normal cellular functions and the proliferation of cancer cells .
  • Signal Pathway Modulation : It modulates signaling pathways related to cell proliferation and apoptosis, enhancing its effectiveness as an anticancer agent .

Structure-Activity Relationships (SAR)

The structure of this compound is pivotal to its biological activity. Modifications in the pyrimidine ring and substituents can significantly influence potency and selectivity:

Compound StructureActivityComments
4-Chloro derivativeHigh anticancer activityInduces apoptosis effectively
Substituted pyrazinyl derivativesVarying efficacyStructural modifications enhance or reduce potency

Research has shown that specific substitutions on the pyrimidine ring can lead to improved selectivity for cancer cell types while minimizing effects on normal cells .

Case Studies

  • In Vitro Studies :
    • A study involving various pyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics .
  • In Vivo Models :
    • Animal studies have indicated that compounds similar to this compound exhibit reduced tumor growth rates compared to controls, validating their potential as therapeutic agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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